2-((4-Fluorophenyl)ethynyl)aniline

Medicinal Chemistry Organic Synthesis Crystallization

Sourcing ortho-alkynylanilines with inconsistent melting points and reactivity can derail heterocycle synthesis. 2-((4-Fluorophenyl)ethynyl)aniline resolves this with a sharp, reproducible melting point (79-81 °C), enabling ambient reaction setup without premature catalyst decomposition. Its single fluoro substituent provides a distinct electronic profile for predictable Pd-catalyzed cyclization into 2,3-diarylindoles, outperforming chloro/bromo analogs in purification ease due to its lower boiling point (354.5 °C). For fragment-based discovery, the compound satisfies lead-like criteria (LogP 3.36, TPSA 26.02 Ų) and provides a ¹⁹F NMR handle unavailable in non-fluorinated fragments. Key advantages: • Validated MAO-B inhibitor scaffold (IC₅₀ 1.35 μM) for CNS target synthesis. • Efficient aqueous workup (sparing solubility 0.020 g/L) minimizes product loss. • Ambient storage solid simplifies inventory management for long-term projects.

Molecular Formula C14H10FN
Molecular Weight 211.239
CAS No. 1173153-20-2
Cat. No. B2376914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Fluorophenyl)ethynyl)aniline
CAS1173153-20-2
Molecular FormulaC14H10FN
Molecular Weight211.239
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N
InChIInChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2
InChIKeyTUKBDCKEFZMYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Fluorophenyl)ethynyl)aniline: Physicochemical Overview


2-((4-Fluorophenyl)ethynyl)aniline is a diarylalkyne derivative comprising a 2-aminophenyl (aniline) core, a rigid ethynyl linker, and a 4-fluorophenyl moiety . With a molecular formula C14H10FN and molecular weight 211.23 g/mol, this compound belongs to the ortho-alkynylaniline class, a privileged scaffold in medicinal chemistry for constructing nitrogen-containing heterocycles, particularly indoles and related fused ring systems [1]. The combination of the nucleophilic aniline nitrogen and the electrophilic alkyne π-system enables versatile transition-metal-catalyzed cyclization reactions. The 4-fluorophenyl substituent imparts distinct electronic and steric properties compared to non-halogenated or alternative halogen analogs, directly influencing both its physical handling characteristics and its reactivity profile in downstream synthetic applications [1].

Indole synthesis via ortho-alkynylaniline cyclization
4‑Fluorophenyl substitution supports lower melting point and room‑temperature handling
Ortho‑regiochemistry required for intramolecular cyclization; meta/para not competent

Why Analogs Cannot Replace 2-((4-Fluorophenyl)ethynyl)aniline


Superficial structural similarity among ortho-alkynylanilines obscures functionally consequential differences in physical properties and electronic character that critically impact both laboratory handling and synthetic outcomes. Substitution of the 4-fluorophenyl group with an unsubstituted phenyl ring alters melting point and lipophilicity, affecting purification and chromatographic behavior . Replacement with a chloro or bromo analog introduces significantly higher molecular weight and boiling point, which can complicate distillation-based workup and influence reaction kinetics in palladium-catalyzed cyclizations . Furthermore, the position of the ethynylaniline linkage (ortho vs. meta vs. para) fundamentally dictates the compound's ability to undergo intramolecular cyclization; only the ortho-isomer provides the requisite proximity for indole and related heterocycle formation [1]. The evidence presented below quantifies these differences across key comparator compounds, demonstrating that 2-((4-fluorophenyl)ethynyl)aniline occupies a unique and non-interchangeable position within its structural class.

Phenyl analog Replacing 4‑fluorophenyl with unsubstituted phenyl may shift melting point and lipophilicity, altering crystallization and chromatographic behavior.
4‑Chloro / 4‑bromo analogs Higher molecular weight and boiling point may complicate distillation‑based workup and affect palladium‑catalyzed reaction kinetics.
Meta‑ or para‑regioisomer Only the ortho‑isomer can undergo intramolecular cyclization to indoles; meta‑ and para‑isomers are structurally incapable of this key transformation.

2-((4-Fluorophenyl)ethynyl)aniline: Evidence vs. Analogs


Melting Point & Crystallinity Profile

2-((4-Fluorophenyl)ethynyl)aniline exhibits a melting point range of 79–81 °C, which is 8–10 °C lower than its non-fluorinated analog 2-(phenylethynyl)aniline (CAS 13141-38-3, melting point 87–91 °C) . This lower melting point correlates with improved solubility and easier handling during room-temperature synthetic manipulations, while still maintaining solid-state crystallinity for purification by recrystallization. The difference arises from the introduction of the fluorine atom, which disrupts the crystal packing efficiency relative to the unsubstituted phenyl ring.

Melting Point
Head‑to‑head
79–81 °C vs. 87–91 °C (phenyl analog)
Lower melting point may facilitate ambient‑temperature dissolution and handling.
Vendor‑reported purity ≥97%
Medicinal Chemistry Organic Synthesis Crystallization

Boiling Point & Volatility Comparison

The boiling point of 2-((4-fluorophenyl)ethynyl)aniline (354.5 °C at 760 mmHg) is substantially lower than those of its 4-chloro analog (384 °C) and 4-bromo analog (399.8 °C) [1][2]. This 29.5 °C difference versus the chloro analog and 45.3 °C versus the bromo analog translates to reduced energy requirements for any distillation-based purification and lower thermal stress on the compound during solvent removal. The lower boiling point is a direct consequence of the smaller atomic radius and lower polarizability of fluorine compared to chlorine and bromine.

Boiling Point
Reported
354.5 °C vs. 384 °C (chloro), 399.8 °C (bromo)
Lower boiling point supports milder solvent removal and reduced thermal stress during workup.
At 760 mmHg; vendor‑reported purity ≥97%
Organic Synthesis Process Chemistry Purification

Lipophilicity (LogP) Balance

2-((4-Fluorophenyl)ethynyl)aniline possesses a consensus LogP of 3.36 (MLogP 3.93; WLogP 3.32), positioning it in the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration . In contrast, the non-fluorinated analog 2-(phenylethynyl)aniline exhibits a higher ACD/LogP of 3.50, while the 4-chloro analog has a reported LogP of 3.32 . The fluorinated compound thus achieves a balanced lipophilicity profile: lower than the parent phenyl analog (improving aqueous solubility) yet comparable to the chloro analog while offering distinct metabolic stability advantages associated with fluorine substitution.

Lipophilicity (LogP)
Reported
Consensus LogP 3.36 vs. 3.50 (phenyl), 3.32 (chloro)
Balanced lipophilicity may support ADME profiling in drug design studies.
Computed from multiple algorithms
Medicinal Chemistry ADME Drug Design

Ortho-Substitution for Indole Synthesis

The ortho-relationship between the aniline amino group and the ethynyl linker in 2-((4-fluorophenyl)ethynyl)aniline is structurally mandatory for intramolecular cyclization reactions that yield indoles and related fused heterocycles [1]. This contrasts with the meta-substituted isomer (3-[(4-fluorophenyl)ethynyl]aniline, CAS 138781-97-2), which cannot undergo the requisite 5-endo-dig or related cyclization pathways due to the geometric impossibility of ring closure. A comprehensive review of ethynylaniline chemistry confirms that only the 2-substituted (ortho) isomers serve as viable substrates for transition-metal-catalyzed indole formation, a cornerstone reaction in pharmaceutical intermediate synthesis [1].

Indole Cyclization
Class‑level
Ortho‑isomer: competent; meta‑isomer: incompetent
Only the ortho‑regioisomer supports intramolecular cyclization to indoles.
Established in palladium‑catalyzed protocols [REFS‑1]
Heterocyclic Chemistry Indole Synthesis Transition-Metal Catalysis

MAO-B Inhibitor Scaffold Validation

A derivative incorporating the 2-((4-fluorophenyl)ethynyl)aniline scaffold (compound 5g, 1-(2-(4-fluorophenyl)ethynyl) analog within a benzo[b][1,6]naphthyridine framework) demonstrated potent MAO-B inhibition with an IC50 of 1.35 μM, a value comparable to the reference inhibitor pargyline [1]. While this represents a more complex derivative rather than the parent compound itself, it establishes the 2-((4-fluorophenyl)ethynyl)aniline substructure as a validated pharmacophoric element capable of conferring low-micromolar enzyme inhibition. This validation supports the compound's utility as a privileged building block for CNS-targeted medicinal chemistry programs, distinguishing it from non-fluorinated or non-ethynylated aniline analogs that lack similar biological precedent.

MAO‑B Inhibition
Reported
Derivative IC50 1.35 μM; pargyline comparable
Supports scaffold use in CNS enzyme inhibition studies.
In vitro MAO‑B assay; derivative, not parent compound
Neuropharmacology Enzyme Inhibition MAO-B

Aqueous Solubility Profile

2-((4-Fluorophenyl)ethynyl)aniline exhibits sparing aqueous solubility, with a measured value of 0.020 g/L at room temperature . This low aqueous solubility necessitates the use of organic co-solvents (e.g., DMSO, DMF, acetonitrile) for biological assays and synthetic transformations. While direct comparative solubility data for close analogs are not readily available in primary literature, this quantitative value provides a benchmark for dissolution and formulation planning. The compound's solubility class is consistent with its calculated logS and LogP values, and it informs solvent selection for palladium-catalyzed coupling reactions where aqueous-organic biphasic conditions may be employed.

Aqueous Solubility
Reported
0.020 g/L (sparingly soluble)
Sparingly soluble; organic co‑solvents recommended for reactions and assays.
At room temperature; class‑level expectation for diarylalkynes
Preformulation Medicinal Chemistry Reaction Optimization

2-((4-Fluorophenyl)ethynyl)aniline: Application Scenarios


2,3-Diarylindole Synthesis via Palladium Catalysis

The ortho-alkynylaniline architecture of 2-((4-fluorophenyl)ethynyl)aniline enables one-pot, palladium-catalyzed bis-arylative cyclization with aryl iodides to afford 2,3-diarylindoles [1]. The fluorophenyl substituent remains intact throughout the cyclization, introducing a metabolically stable aryl fluoride into the indole core. The compound's favorable LogP (3.36) and predicted bioavailability score (0.55) suggest that derived indoles may possess advantageous ADME properties for CNS or oncology targets. The lower melting point (79–81 °C) facilitates reaction setup at ambient temperature, reducing the risk of premature decomposition of sensitive palladium catalysts.

MAO-B Inhibitor Discovery Scaffold

Derivatives containing the 2-((4-fluorophenyl)ethynyl)aniline substructure have demonstrated MAO-B inhibition with IC50 values in the low micromolar range (1.35 μM) [2]. This validated biological activity supports the use of the compound as a privileged starting material for synthesizing novel MAO-B inhibitors, which are of therapeutic interest for Parkinson's disease and other neurodegenerative disorders. The fluorine atom enhances metabolic stability while maintaining the lipophilicity required for blood-brain barrier penetration, as reflected in the compound's LogP of 3.36 .

Purification-Optimized Building Block

The physical property profile of 2-((4-fluorophenyl)ethynyl)aniline—specifically its moderate melting point (79–81 °C) and lower boiling point (354.5 °C) relative to chloro and bromo analogs —makes it a purification-friendly intermediate in multistep synthetic sequences. Its solid state at room temperature enables convenient handling and storage, while the relatively low boiling point simplifies solvent removal under reduced pressure. The compound's sparing aqueous solubility (0.020 g/L) also ensures efficient partitioning into organic phases during extractive workup, minimizing product loss to aqueous layers.

Fluorinated Fragment for Drug Discovery

With a molecular weight of 211.23 g/mol and containing both a hydrogen-bond donor (aniline NH2) and a rigid, π-rich ethynyl linker, 2-((4-fluorophenyl)ethynyl)aniline satisfies key criteria for fragment-based drug discovery (FBDD) libraries . Its computed physicochemical parameters—LogP 3.36, TPSA 26.02 Ų, and compliance with Lipinski and Veber rules—position it as a 'lead-like' fragment suitable for hit-to-lead optimization . The fluorine atom provides a sensitive ¹⁹F NMR handle for monitoring binding interactions and metabolic fate, a distinct advantage over non-fluorinated fragment analogs.

Application
Selection Property
Validation Focus
2,3‑Diarylindole synthesis
Ortho‑alkynylaniline architecture
Cyclization efficiency and regioselectivity
MAO‑B inhibitor discovery research
Fluorinated ethynylaniline scaffold
In vitro enzyme inhibition profiling
Multi‑step synthesis intermediate
Moderate melting/boiling points
Purification yield and scalability
Fragment‑based drug discovery
Lead‑like physicochemical profile
19F NMR binding and ADME profiling

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